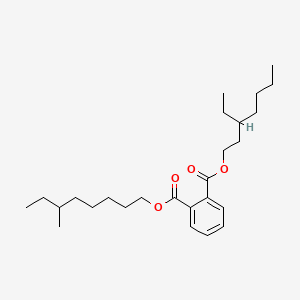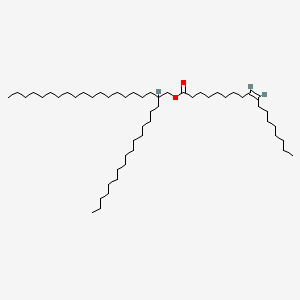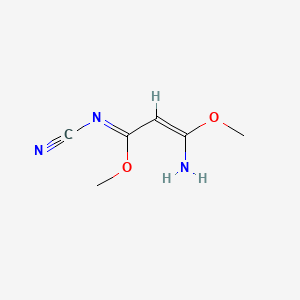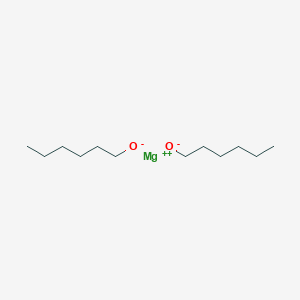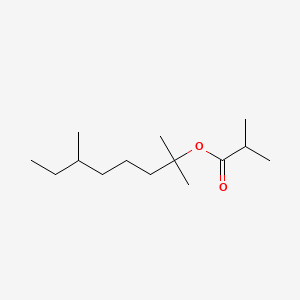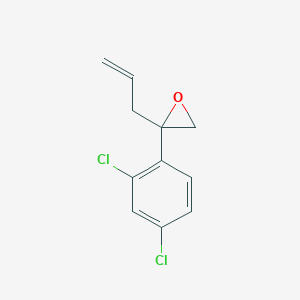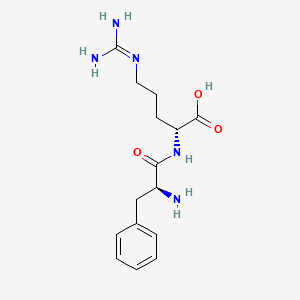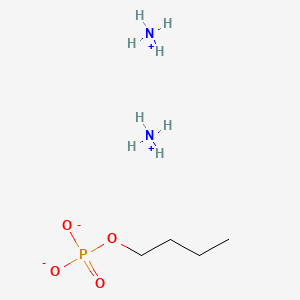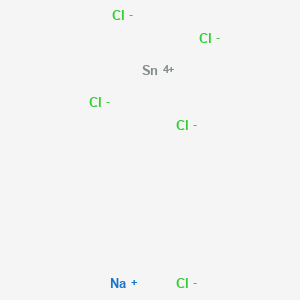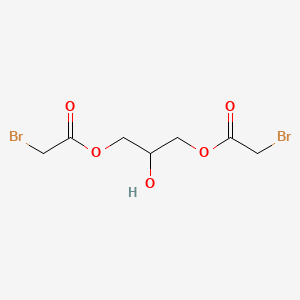
2-Hydroxy-1,3-propanediyl bis(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,3-propanediyl bis(bromoacetate) is an organic compound with the molecular formula C7H10Br2O5 and a molecular weight of 333.96 g/mol . It is known for its unique chemical structure, which includes two bromoacetate groups attached to a 2-hydroxy-1,3-propanediyl backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) typically involves the esterification of 2-hydroxy-1,3-propanediol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3-propanediyl bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-1,3-propanediol and bromoacetic acid.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, or reduction to form an alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products
Substitution Reactions: New compounds with substituted functional groups.
Hydrolysis: 2-Hydroxy-1,3-propanediol and bromoacetic acid.
Oxidation and Reduction: Carbonyl compounds or alkanes.
Scientific Research Applications
2-Hydroxy-1,3-propanediyl bis(bromoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetate groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) involves its ability to undergo substitution reactions with nucleophiles. The bromoacetate groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,3-propanediyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.
2-Hydroxy-1,3-propanediyl bis(acetate): Lacks the halogen atoms, making it less reactive in substitution reactions.
2-Hydroxy-1,3-propanediyl bis(iodoacetate): Contains iodoacetate groups, which are more reactive than bromoacetate.
Uniqueness
2-Hydroxy-1,3-propanediyl bis(bromoacetate) is unique due to its balanced reactivity and stability. The bromoacetate groups provide sufficient reactivity for substitution reactions, while the overall structure remains stable under various conditions. This makes it a versatile compound for use in different scientific and industrial applications .
Properties
CAS No. |
94087-95-3 |
|---|---|
Molecular Formula |
C7H10Br2O5 |
Molecular Weight |
333.96 g/mol |
IUPAC Name |
[3-(2-bromoacetyl)oxy-2-hydroxypropyl] 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2 |
InChI Key |
UVFRXPBXERGFTI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CBr)O)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


